molecular formula C6H12ClNO2 B2751608 (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride CAS No. 173723-62-1

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride

Cat. No.: B2751608
CAS No.: 173723-62-1
M. Wt: 165.62
InChI Key: JHQZRHILTYGZQL-YFKPBYRVSA-N
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Description

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a double bond in the pent-4-enoic acid chain, and a methyl ester group. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Stereoselective Synthesis and Chemical Transformations

Research has shown that derivatives of 2-amino-4-pentenoic acid, such as (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride, serve as key intermediates in stereoselective synthesis processes. For example, the stereoselective synthesis of γ-fluorinated α-amino acids demonstrates the utility of such compounds in producing enantiomerically enriched amino acids, which are valuable in medicinal chemistry and the synthesis of bioactive molecules (Laue et al., 2000). Similarly, the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) and their subsequent transformations highlight their role in generating structurally complex and stereochemically defined products (Krishnamurthy et al., 2014).

Methodological Developments

The development of methodologies for preparing amino acid methyl ester hydrochlorides showcases the adaptability of this compound in synthetic chemistry. A method involving the reaction of amino acids with methanol in the presence of trimethylchlorosilane has been reported, which is compatible with both natural and synthetic amino acids, offering a broad application scope in peptide synthesis (Li & Sha, 2008).

Application in Synthesis of Biologically Active Compounds

The compound and its derivatives have been employed in the synthesis of biologically active molecules. For instance, the acyclic stereocontrolled synthesis of (−)-detoxinine from (2S)-N- t-butoxycarbonyl-2-amino-4-pentenoic acid methyl ester highlights the utility of this compound in generating natural products with potential therapeutic value (Ohfune & Nishio, 1984). Additionally, its application in the synthesis of a novel, orally bioavailable inhibitor of human rhinovirus 3C protease underscores its relevance in antiviral drug development (Patick et al., 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods: In industrial settings, the production of amino acid methyl ester hydrochlorides, including this compound, often involves the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. Thionyl chloride and ion-exchange resins like Amberlyst™-15 are also commonly used .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride undergoes various chemical

Properties

IUPAC Name

methyl (2S)-2-aminopent-4-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNAMFLUXPVNV-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of α-Allyl-Gly-OH (1.00 g, 7.75 mmol) in MeOH/HCl (20 mL) was heated at reflux for 3 hrs. After TLC showed the reaction was complete, the mixture was evaporated to give α-Allyl-Gly-OMe HCl (1.10 g, 79.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
79.2%

Synthesis routes and methods II

Procedure details

HCl (g) was bubbled through a solution of DL-allylglycine (2.0 g, 17.4 mmol) in methanol (50 mL) at room temperature. The reaction was stirred overnight, concentrated in vacuo, taken up in acetonitrile (50 mL), and re-concentrated to give 2-amino-pent-4-enoic acid methyl ester hydrochloride salt (2.8 g, 100%) as an oil. MS found: (M+CH3CN)+=171.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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